2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene

Nucleophilic Aromatic Substitution Reaction Selectivity Halogen Exchange

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene is a polyhalogenated aromatic building block (C7H3Cl2F3O, MW 231.00) featuring a chlorodifluoromethoxy group ortho to chlorine and para to fluorine. The chlorodifluoromethoxy moiety is recognized in medicinal and agrochemical chemistry for its metabolic stability and lipophilicity modulation, as evidenced by its presence in approved pharmaceuticals such as asciminib and in insecticidal benzophenone hydrazones.

Molecular Formula C7H3Cl2F3O
Molecular Weight 231 g/mol
CAS No. 1404194-83-7
Cat. No. B1402148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
CAS1404194-83-7
Molecular FormulaC7H3Cl2F3O
Molecular Weight231 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)OC(F)(F)Cl
InChIInChI=1S/C7H3Cl2F3O/c8-5-3-4(10)1-2-6(5)13-7(9,11)12/h1-3H
InChIKeyNTDOOBGZIPEAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene (CAS 1404194-83-7): Key Properties & Sourcing Profile


2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene is a polyhalogenated aromatic building block (C7H3Cl2F3O, MW 231.00) featuring a chlorodifluoromethoxy group ortho to chlorine and para to fluorine . The chlorodifluoromethoxy moiety is recognized in medicinal and agrochemical chemistry for its metabolic stability and lipophilicity modulation, as evidenced by its presence in approved pharmaceuticals such as asciminib and in insecticidal benzophenone hydrazones [1]. This compound serves as a versatile intermediate for introducing the OCF2Cl group via cross-coupling reactions.

OCF2Cl introduction: Enables nucleophilic displacement not possible with OCF2H analog
Orthogonal handles: ortho-Cl for Suzuki coupling; OCF2Cl for further substitution
Property modulation: Fluoro substituent lowers logP, supports metabolic stability screening

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene: Why In-Class Compounds Cannot Be Simply Interchanged


Analogs bearing difluoromethoxy (–OCF2H), trifluoromethoxy (–OCF3), or different halogen substitution patterns exhibit distinct reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions due to differences in leaving-group ability and electronic effects [1]. The combination of a chlorodifluoromethoxy group with an ortho-chloro and para-fluoro substituent creates a unique electrophilic site for regioselective functionalization, which cannot be replicated by simply substituting the methoxy moiety or altering halogen positions [2]. This prevents generic interchangeability in multi-step syntheses where specific activation barriers are required.

OCF2Cl Target: reacts via Cl displacement OCF2H analog: no comparable leaving group pathway
Mechanistic mismatch limits direct replacement in nucleophilic aromatic substitution steps.
ortho-Cl regioisomer Target: ortho-chloro substitution meta-Cl analog (CAS 1404193-48-1): predicted divergent cross-coupling site selectivity
Regioisomeric purity is critical; different halogen positions may alter downstream product profiles.

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene: Quantitative Differentiation Evidence


Chlorodifluoromethoxy vs. Difluoromethoxy: Leaving-Group Reactivity Advantage

In nucleophilic aromatic substitution with phenoxide ions, (chlorodifluoromethoxy)benzene reacts via chlorine displacement, whereas (difluoromethoxy)benzene (e.g., 2-chloro-1-(difluoromethoxy)-4-fluorobenzene, CAS 1404194-23-5) shows no comparable leaving-group pathway, limiting its utility in generating difluoromethoxy-substituted products [1]. The target compound therefore enables a synthetic step not achievable with the simple difluoromethoxy analog.

OCF2Cl vs OCF2H reactivity
Class-level inference
Condensation with phenoxide; OCF2H analog unreactive
Unique pathway to OCF2 scaffolds
Data to verify; based on reported trend
Nucleophilic Aromatic Substitution Reaction Selectivity Halogen Exchange

Regioisomeric Reactivity: Ortho-Chloro vs. Meta-Chloro Substitution Patterns

The target compound (2-chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene) possesses an ortho-chloro substituent, which activates the ring toward nucleophilic attack at the para position relative to the chlorodifluoromethoxy group. The regioisomer 2-chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene (CAS 1404193-48-1) places the fluoro group ortho to the chlorodifluoromethoxy, altering the electronic landscape and resulting in different regioselectivity in palladium-catalyzed couplings . No head-to-head kinetic data are publicly available, but substituent-effect models predict distinct reactivity profiles.

ortho-Cl vs meta-Cl regioselectivity
Cross-study comparable
Predicted divergent site selectivity in Suzuki coupling
Regioisomer choice impacts product purity
No head-to-head kinetics; model-based prediction
Regioselective Synthesis Cross-Coupling Fluorinated Aromatics

Fluorine vs. Methyl Substituent: Impact on Lipophilicity and Metabolic Stability

The target compound contains a para-fluoro substituent, whereas the close analog 2-chloro-1-[chloro(difluoro)-methoxy]-4-methyl-benzene (CAS 887268-32-8) bears a para-methyl group. In a study of related 4-substituted chlorodifluoromethoxybenzenes, the fluoro derivative exhibited a calculated logP of 3.8, compared to 4.2 for the methyl analog, indicating lower lipophilicity and predicted improved metabolic stability . Additionally, the fluorine atom’s electron-withdrawing nature alters the reactivity of the chlorodifluoromethoxy group in subsequent transformations.

logP: F vs Me substituent
Class-level inference
Δ logP = -0.4 (calculated 3.8 vs 4.2)
Lower lipophilicity predicted
Computational estimate; experimental validation recommended
Medicinal Chemistry ADME Properties Bioisosterism

Unique Scaffold for Diversified Library Synthesis via Suzuki Coupling

The chloro substituent ortho to the chlorodifluoromethoxy group provides a versatile handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification. In contrast, the analog without the ortho-chloro handle (e.g., 1-[chloro(difluoro)methoxy]-4-fluoro-benzene) lacks this synthetic flexibility, limiting the accessible chemical space [1]. The target compound has been employed as a reagent in the synthesis of complex organic molecules, serving as a precursor in various chemical reactions .

Synthetic versatility
Supporting evidence
Two orthogonal reactive sites (ortho-Cl + OCF2Cl)
Enables sequential diversification for library synthesis
Based on analog comparison; site selectivity must be confirmed
High-Throughput Screening Fragment-Based Drug Design Library Generation

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene: Optimal Application Scenarios


Medicinal Chemistry: Synthesis of Chlorodifluoromethoxy-Containing Drug Candidates

The compound serves as a direct precursor for introducing the metabolically stable chlorodifluoromethoxy group into lead compounds. Its unique ortho-chloro handle allows for late-stage diversification via Suzuki coupling, enabling the rapid exploration of structure-activity relationships around the OCF2Cl pharmacophore, as demonstrated in asciminib-related programs [1].

Agrochemical Intermediate: Insecticidal Benzophenone Hydrazones

The chlorodifluoromethoxy group is essential for the insecticidal activity of certain benzophenone hydrazones. The target compound can be elaborated to 4-chloro-4′-(chlorodifluoromethoxy)benzophenone via Friedel-Crafts acylation, a key intermediate in this class, providing a scalable entry to this bioactive scaffold [2].

Library Generation: Orthogonal Functionalization for Diversity-Oriented Synthesis

With both an aryl chloride and a chlorodifluoromethoxy group, this building block enables sequential chemoselective transformations: first a Suzuki coupling at the chloro position, then nucleophilic aromatization at the OCF2Cl site, generating highly diverse compound libraries for high-throughput screening .

Fluorinated Building Block: Material Science and Polymer Chemistry

The combination of fluorine and chlorine atoms imparts unique electronic properties, making this compound a candidate for the synthesis of specialty polymers and liquid crystals where tailored dielectric constants and thermal stability are required .

Application
Selection Property
Validation Focus
Medicinal chemistry OCF2Cl candidate synthesis
OCF2Cl metabolic stability, ortho-Cl coupling handle
Sequential cross-coupling / nucleophilic substitution scope
Agrochemical benzophenone hydrazone intermediates
OCF2Cl pharmacophore presence, Friedel-Crafts reactivity
Conversion to benzophenone scaffold; insecticidal activity context
Diversity-oriented library synthesis
Two orthogonal reactive sites
Chemoselective transformation order and yield
Fluorinated building block for material science
Combined Cl/F electronic effects
Dielectric and thermal stability screening
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